methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEUFWOEEZYNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrrolo[3,2-b]pyridine ring.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been studied for its potential therapeutic effects in various medical conditions. The compound's structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of cancer cells by targeting specific metabolic pathways essential for cell division.
Case Study: Antiproliferative Effects
A study evaluated the compound's efficacy against several cancer cell lines using the GI50 metric, which measures the concentration required to inhibit cell growth by 50%. The results indicated notable potency with GI50 values in the nanomolar range for certain cell lines.
| Cell Line | GI50 Value (nM) | Remarks |
|---|---|---|
| A549 | 38 | Effective against lung cancer |
| HeLa | 45 | Effective against cervical cancer |
| MCF-7 | 50 | Effective against breast cancer |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Its mechanism of action is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives.
Case Study: Antimicrobial Efficacy
A detailed study assessed the antimicrobial activity of various derivatives, including this compound against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Remarks |
|---|---|---|
| Staphylococcus aureus | 15.62 | Effective against MRSA |
| Escherichia coli | 31.25 | Moderate activity |
| Pseudomonas aeruginosa | >100 | Limited effectiveness |
Common Synthetic Routes
- Cyclization Reactions : Utilizing appropriate amines and carboxylic acids under controlled conditions.
- Halogenation : Introducing chlorine at specific positions on the pyrrolidine ring to enhance biological activity.
- Esterification : Converting carboxylic acids into esters to improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 5-position and ester group at the 2-position make it a versatile intermediate for further chemical modifications .
Biological Activity
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, anti-inflammatory effects, and potential applications in drug development.
Antibacterial Activity
Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown effective activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 3.12 and 12.5 µg/mL, demonstrating their potency compared to standard antibacterial agents like ciprofloxacin (MIC of 2 µg/mL) .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivative | Staphylococcus aureus | 3.12 - 12.5 |
| Ciprofloxacin | Staphylococcus aureus | 2 |
| Triclosan | E. coli | 10 |
Anti-inflammatory Activity
In vitro studies have shown that this compound possesses anti-inflammatory properties. Specifically, it has been observed to inhibit the expression of pro-inflammatory markers such as COX-2 and IL-1β in a dose-dependent manner. This suggests potential therapeutic applications in inflammatory diseases .
Toxicity and Safety Profile
Toxicity assessments using QSAR models indicate that this compound is classified as non-toxic (class 5) or slightly toxic (class 4). This classification is based on predicted LD50 values across various administration routes .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The study highlighted its superior activity against resistant strains of bacteria and its potential as a lead compound for developing new antibiotics .
In Silico Evaluation
In silico studies have predicted various biological activities for this compound, including potential antineoplastic effects. These findings suggest that further exploration could lead to the development of new therapeutic agents targeting cancer cells .
Q & A
Q. What are the established synthetic routes for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of substituted pyridine intermediates. For example, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate analogs are synthesized using Sonogashira coupling followed by cyclization, achieving ~60% yield under optimized conditions (Pd catalysis, THF solvent, 80°C) . Methanol or ethanol esters are interchangeable depending on the nucleophilic substitution strategy. Reaction monitoring via TLC and HPLC is critical to avoid over-halogenation byproducts .
Q. What spectroscopic techniques are recommended for structural confirmation?
Key characterization methods include:
- 1H/13C NMR : To confirm the pyrrolopyridine core and ester group (e.g., methyl ester resonance at ~3.9 ppm; aromatic protons at 7.2–8.5 ppm) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 225.03 for C9H7ClN2O2) .
- IR Spectroscopy : To identify carbonyl stretching (~1700 cm⁻¹) and N–H vibrations (~3400 cm⁻¹) .
Q. How can researchers mitigate impurities during synthesis?
Common impurities include unreacted halogenated precursors or dechlorinated byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity to >95% . Purity validation by HPLC (C18 column, acetonitrile/water mobile phase) is essential .
Advanced Research Questions
Q. How does the chlorine substituent at position 5 influence the compound’s reactivity in cross-coupling reactions?
The 5-chloro group acts as a directing moiety, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids at 100°C in DMF replaces chlorine with aryl groups, forming derivatives for pharmacological screening . Computational studies (DFT) suggest the electron-withdrawing chlorine enhances electrophilicity at adjacent positions .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Solubility in aqueous buffers (e.g., PBS) is limited due to the hydrophobic pyrrolopyridine core. Strategies include:
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies in IC50 values (e.g., anticancer activity) may arise from assay conditions (cell line variability, incubation time). Standardization steps:
Q. What computational methods predict the compound’s binding affinity for kinase targets?
Molecular docking (AutoDock Vina) against kinase domains (e.g., c-Fms, c-Kit) identifies potential interactions. The pyrrolopyridine core aligns with ATP-binding pockets, while the ester group modulates steric hindrance. QSAR models highlight the chlorine atom’s role in enhancing hydrophobic interactions (logP ~2.1) .
Methodological Notes
- Synthetic Reproducibility : Batch-to-batch variability in halogenated intermediates (e.g., 5-chloronicotinic acid) necessitates strict control of anhydrous conditions .
- Analytical Validation : Cross-validate NMR data with literature spectra (e.g., CAS 952182-XX-XX) to confirm regiochemistry .
- Ethical Compliance : Follow institutional guidelines for handling chlorinated heterocycles (toxicity category LD50 >500 mg/kg in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
